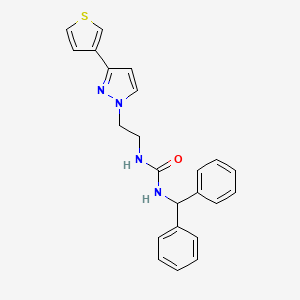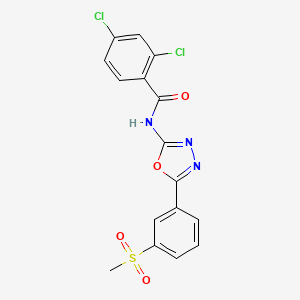
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X involves its interaction with various molecular targets in the cell. It has been found to inhibit the activity of certain enzymes and receptors, leading to downstream effects that result in the observed therapeutic effects.
Biochemical and Physiological Effects:
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating certain signaling pathways. 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has also been found to have anti-viral effects, with studies demonstrating its ability to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X is its high potency and selectivity for its molecular targets. This makes it an ideal compound for studying the mechanisms of various diseases and developing new therapeutic interventions. However, one limitation of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X. One area of interest is the development of new formulations and delivery methods to improve its efficacy and bioavailability. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X and its potential applications in various diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X in humans.
Synthesis Methods
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X involves a multi-step process that begins with the reaction of 4-fluoroaniline and 2-(2,5-dioxopyrrolidin-1-yl)acetic acid to form an intermediate product. This intermediate product is then reacted with morpholine and triethylamine to yield the final product, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X. The synthesis method has been optimized to produce high yields of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X with high purity.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has been studied extensively for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In particular, 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide X has shown promise in the treatment of cancer, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c19-14-3-1-13(2-4-14)15(21-7-9-26-10-8-21)11-20-16(23)12-22-17(24)5-6-18(22)25/h1-4,15H,5-12H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRIVFXHRCBYCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


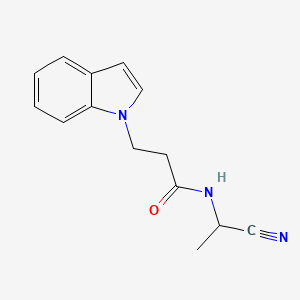

![6-Chloro-2-fluoro-3-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2377370.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B2377371.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
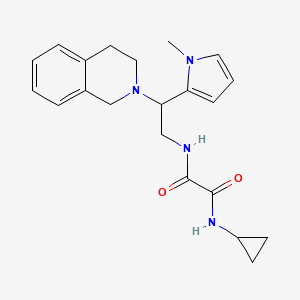
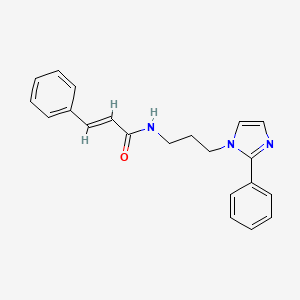
![4-Amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2377380.png)
![2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2377382.png)
![6-(2-Furyl)-3-methylisoxazolo[5,4-b]pyridine-4-carbohydrazide](/img/structure/B2377383.png)
![1,3,8,10a-Tetrahydroxy-5a-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B2377384.png)
